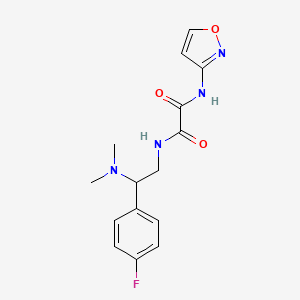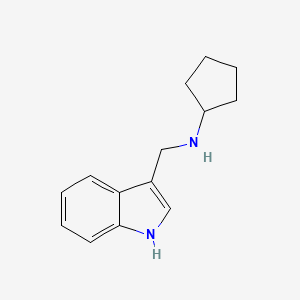
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone is a synthetic organic compound. It features a unique molecular architecture combining piperazine, tetrazole, and ethoxyphenyl functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone typically involves multistep processes, integrating nucleophilic substitution and coupling reactions. The synthetic route starts with the formation of the tetrazole ring, followed by the integration of the piperazine moiety and subsequent attachment of the ethoxyphenyl and thioethanone groups.
Industrial Production Methods: Industrial production often leverages robust batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and reactant concentrations to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: 1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone can undergo various chemical reactions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: Halogenated solvents or bases like sodium hydroxide can facilitate substitution reactions.
Common Reagents and Conditions: Reagents for these reactions include oxidizers, reducers, and bases, often in solvents like ethanol or dichloromethane under controlled temperatures ranging from -10°C to 100°C.
Major Products Formed: Major products from these reactions include functionalized derivatives like hydroxy, amino, or halogenated compounds, depending on the starting reagents and conditions.
Aplicaciones Científicas De Investigación
1-(4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone has broad scientific applications:
Chemistry: Utilized as an intermediate in organic synthesis and catalysis studies.
Biology: Investigated for its potential as a biochemical probe in enzymatic studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antineoplastic activities.
Industry: Employed in material science for developing advanced materials with specific functional properties.
Mecanismo De Acción
The Mechanism by which the Compound Exerts its Effects: The compound's mechanism often involves binding to specific molecular targets, altering biochemical pathways. Its tetrazole rings might coordinate with metal ions or interact with enzyme active sites.
Molecular Targets and Pathways Involved: Likely targets include metalloproteins, enzymes like kinases, and nucleic acids. Pathways influenced include signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
1-(4-(2-chloroethyl)piperazin-1-yl)-2-(2-(1H-tetrazol-5-yl)thio)ethanone
1-(4-methylphenyl)piperazin-1-yl)-2-(2-(1H-tetrazol-5-yl)thio)ethanone
1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(thioethanone
There you have it—hope that was the chemical adventure you were looking for!
Propiedades
IUPAC Name |
1-[4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N10O2S/c1-3-30-15-6-4-14(5-7-15)28-16(19-21-24-28)12-26-8-10-27(11-9-26)17(29)13-31-18-20-22-23-25(18)2/h4-7H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPQEZHNIMJZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CSC4=NN=NN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxolan-2-yl)propanoic acid](/img/structure/B2591040.png)
}-N-(cyclohexylmethyl)acetamide](/img/structure/B2591043.png)






![4-[(4-methylphenyl)carbamoyl]phenyl N,N-dimethylsulfamate](/img/structure/B2591054.png)




